molecular formula C14H18N4S B10937607 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea

Cat. No.: B10937607
M. Wt: 274.39 g/mol
InChI Key: MSIKNCNGUMFJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA is a compound that belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a phenethyl group, which is a common structural motif in many biologically active compounds.

Preparation Methods

The synthesis of N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of a pyrazole derivative with a phenethyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic attack of the pyrazole nitrogen on the isothiocyanate carbon, leading to the formation of the thiourea linkage. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

Scientific Research Applications

N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of the target protein, while the thiourea moiety can act as a hydrogen bond donor or acceptor, enhancing the binding affinity. This interaction can lead to the inhibition of the target enzyme or modulation of receptor activity, resulting in the desired biological effect .

Comparison with Similar Compounds

N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N’-PHENETHYLTHIOUREA can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C14H18N4S/c1-18-11-13(10-17-18)9-16-14(19)15-8-7-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H2,15,16,19)

InChI Key

MSIKNCNGUMFJTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.